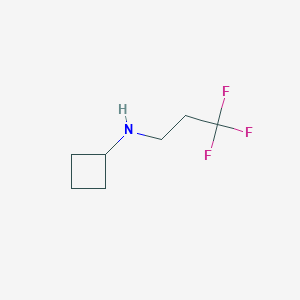

N-(3,3,3-trifluoropropyl)cyclobutanamine

Description

Chemical Structure and Properties

N-(3,3,3-Trifluoropropyl)cyclobutanamine (CAS: 1344091-41-3) is a fluorinated cyclobutanamine derivative characterized by a cyclobutane ring substituted with a trifluoropropylamine group. The trifluoropropyl moiety (–CH₂CF₃) introduces significant hydrophobicity and electronic effects due to the strong electron-withdrawing nature of fluorine atoms. Analytical methods such as NMR, HPLC, and LC-MS are employed for its characterization, ensuring high purity and structural verification .

Properties

Molecular Formula |

C7H12F3N |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N-(3,3,3-trifluoropropyl)cyclobutanamine |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)4-5-11-6-2-1-3-6/h6,11H,1-5H2 |

InChI Key |

QTAVJKPJXLJVDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NCCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoropropyl)cyclobutanamine typically involves the reaction of cyclobutanamine with 3,3,3-trifluoropropyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclobutanamine attacks the carbon atom of the trifluoropropyl halide, displacing the halide ion.

Industrial Production Methods

On an industrial scale, the production of N-(3,3,3-trifluoropropyl)cyclobutanamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoropropyl)cyclobutanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclobutanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

N-(3,3,3-trifluoropropyl)cyclobutanamine has been investigated for its potential as an inhibitor of Akt activity, which is crucial in cancer cell proliferation and survival. A patent study (EP2303269) highlights the synthesis of compounds that include this amine as a core structure, demonstrating its efficacy in selectively inhibiting Akt pathways in cancer cells . The incorporation of trifluoropropyl groups is noted to enhance metabolic stability and bioavailability.

2. Bioisosteric Replacement

The trifluoropropyl group in N-(3,3,3-trifluoropropyl)cyclobutanamine acts as a bioisostere for larger alkyl groups like tert-butyl. This substitution can improve the compound's pharmacokinetic properties while maintaining biological activity. Research from Novartis indicates that replacing alkyl groups with trifluoropropyl can prevent hydrogen abstraction by metabolizing enzymes, thus enhancing the compound's stability in biological systems .

Material Science

1. Surface Modification

In material science, N-(3,3,3-trifluoropropyl)cyclobutanamine can be utilized for surface modification due to its hydrophobic properties. The trifluoropropyl group imparts water-repellent characteristics to surfaces, making it useful in coatings and treatments for various materials . This property is particularly beneficial in applications requiring low surface energy and enhanced durability.

Data Table: Summary of Applications

| Application Area | Details | References |

|---|---|---|

| Medicinal Chemistry | Inhibitor of Akt activity; bioisostere for tert-butyl | |

| Surface Modification | Enhances hydrophobicity for material coatings |

Case Studies

Case Study 1: Anticancer Compound Development

A series of compounds incorporating N-(3,3,3-trifluoropropyl)cyclobutanamine were synthesized and tested for their ability to inhibit tumor growth in vitro. Results indicated significant reductions in cell viability across several cancer cell lines when compared to controls. The mechanism was attributed to the inhibition of key signaling pathways involving Akt .

Case Study 2: Material Coating Efficacy

Research conducted on the application of N-(3,3,3-trifluoropropyl)cyclobutanamine in polymer coatings demonstrated improved water repellency and durability under various environmental conditions. The study measured contact angles and surface energy before and after treatment with the compound, confirming its effectiveness as a surface modifier .

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoropropyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Trifluoropropyl-Containing Silylating Agents

Compound : Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine

- Structure : Contains a trifluoropropyl group attached to a silylating agent.

- Application : Used in gas chromatography-mass spectrometry (GC-MS) for derivatization of estrogenic compounds and β-blockers, enhancing volatility and detectability .

- Key Difference : Unlike N-(3,3,3-trifluoropropyl)cyclobutanamine, this compound features a silicon-based silylating group, making it reactive toward hydroxyl and amine functionalities in analytes.

Compound : N-Dimethyl(3,3,3-trifluoropropyl)silylsilanamine

Pharmaceutical Compounds

Compound : Cangrelor (AR-C69931XX)

- Structure : Contains a 3,3,3-trifluoropropylthio (–S–CH₂CF₃) group in its adenylate core.

- Application : Antiplatelet agent targeting P2Y₁₂ receptors.

- Key Difference : The trifluoropropylthio group enhances metabolic stability and receptor binding affinity, whereas N-(3,3,3-trifluoropropyl)cyclobutanamine lacks a sulfur atom or phosphate backbone, limiting direct pharmacological overlap .

Agrochemical Derivatives

Compound : N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide

- Structure : Features a trifluoropropylthioether (–S–CH₂CF₃) linked to a thiazole ring.

- Application : Demonstrates pesticidal activity, likely due to the trifluoropropyl group’s resistance to oxidative degradation.

- Key Difference : The thioether and thiazole moieties confer distinct reactivity and target specificity compared to the amine-cyclobutane scaffold .

Material Science Compounds

Compound : 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane

- Structure : Cyclotrisiloxane ring with three trifluoropropyl groups.

- Application : Used in silicone-based materials for enhanced thermal stability and hydrophobicity.

- Key Difference: The siloxane backbone and multiple trifluoropropyl substituents create a polymerizable structure, unlike the monomeric cyclobutanamine derivative .

Aromatic Amine Analogues

Compound : N-[3-(Trifluoromethyl)phenyl]aniline

- Structure : Aromatic amine with a trifluoromethyl (–CF₃) substituent.

- Application : Studied for therapeutic hypothermia but lacks detailed bioactivity data.

- Key Difference : The trifluoromethyl group on an aromatic ring provides distinct electronic effects compared to the aliphatic trifluoropropyl group in N-(3,3,3-trifluoropropyl)cyclobutanamine .

Comparative Data Table

Biological Activity

N-(3,3,3-trifluoropropyl)cyclobutanamine is a synthetic compound characterized by its trifluoropropyl group, which significantly influences its biological activity. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C7H13ClF3N

- Molecular Weight : 203.63 g/mol

- CAS Number : 1384427-48-8

The compound is typically synthesized through the reaction of cyclobutanamine with 3,3,3-trifluoropropyl chloride in the presence of a base under anhydrous conditions. This process ensures the stability and purity of the final product.

N-(3,3,3-trifluoropropyl)cyclobutanamine exhibits biological activity primarily through its interaction with specific molecular targets. The trifluoropropyl group enhances the compound's binding affinity to these targets, which include:

- Enzymes : The compound has been shown to inhibit various protein kinases involved in cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptors : It interacts with neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic effects in neurodegenerative diseases.

Research Findings

Recent studies have highlighted several aspects of the biological activity of N-(3,3,3-trifluoropropyl)cyclobutanamine:

- Enzyme Inhibition : The compound demonstrated significant inhibitory effects on specific kinases associated with cancer progression. For instance, it was noted to inhibit Jak3 and Tyk2 kinases, which are implicated in various malignancies .

- Antibacterial Properties : Preliminary investigations indicated that derivatives of cyclobutanamine compounds exhibit antibacterial activity against specific pathogens. This suggests potential applications in developing new antimicrobial agents .

- Neuroprotective Effects : Some studies have indicated that the compound may offer neuroprotective benefits by modulating nitric oxide pathways, which are crucial in neurotoxicity scenarios .

Case Study 1: Anticancer Activity

In a controlled study involving cancer cell lines, N-(3,3,3-trifluoropropyl)cyclobutanamine was tested for its ability to inhibit tumor growth. The results showed a dose-dependent reduction in cell viability across multiple cancer types, indicating its potential as an anticancer agent.

Case Study 2: Neuroprotection

A study examining the effects of this compound on neuronal cells exposed to neurotoxic agents revealed that it significantly reduced cell death compared to untreated controls. This suggests a protective role against neurodegeneration.

Comparative Analysis

To better understand the unique properties of N-(3,3,3-trifluoropropyl)cyclobutanamine, a comparison with similar compounds can be informative.

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(1H-tetrazole-5-yl)cyclobutanamine | Contains a tetrazole ring | Antimicrobial properties |

| Cyclobutanamine | Lacks trifluoropropyl group | Limited biological activity |

| 3,3-Difluorocyclobutanamine | Similar structure but fewer fluorine atoms | Different binding affinity |

The presence of the trifluoropropyl group in N-(3,3,3-trifluoropropyl)cyclobutanamine enhances its chemical stability and biological activity compared to other cyclobutanamine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.